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molecular formula C11H15NOSi B8747925 3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine CAS No. 823199-09-3

3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine

Cat. No. B8747925
M. Wt: 205.33 g/mol
InChI Key: XWVFFWKHNNSPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add (trimethylsilyl)acetylene (1.3 mL, 9.45 mmol) and bis(triphenylphosphine)palladium (II) dichloride (0.102 g, 0.15 mmol) to a mixture of 3-bromo-5-methoxypyridine from PREPARATION 9 (1.366 g, 7.26 mmol), copper (I) iodide (0.055 g, 0.29 mmol) and triethylamine (4.1 mL, 29.04 mmol) in ethyl acetate (7.5 mL) in a sealed tube. Stir the resultant reaction mixture at 75° C. for 20 h and cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth. Wash with ethyl acetate and concentrate the filtrate to give the title compound as a solid which is used without further purification (1.48 g, 100%).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
0.102 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
9
Quantity
1.366 g
Type
reactant
Reaction Step Three
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Name
copper (I) iodide
Quantity
0.055 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].Br[C:8]1[CH:9]=[N:10][CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1.C(N(CC)CC)C>C(OCC)(=O)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:15][O:14][C:12]1[CH:11]=[N:10][CH:9]=[C:8]([C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1])[CH:13]=1 |^1:34,48|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
bis(triphenylphosphine)palladium
Quantity
0.102 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)OC
Step Three
Name
9
Quantity
1.366 g
Type
reactant
Smiles
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
copper (I) iodide
Quantity
0.055 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resultant
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture at 75° C. for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filter through a pad of diatomaceous earth
WASH
Type
WASH
Details
Wash with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=C(C1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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